

Fexapotide in Benign Prostatic Hyperplasia: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fexapotide*

Cat. No.: *B3062901*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of **Fexapotide** clinical trial data for the treatment of benign prostatic hyperplasia (BPH), comparing its performance with established oral therapies. The information is intended to provide an objective overview for researchers, scientists, and professionals involved in drug development.

Comparative Efficacy and Safety of BPH Treatments

The following tables summarize the quantitative data from clinical trials of **Fexapotide** and commonly prescribed oral medications for BPH: tamsulosin (an alpha-blocker), finasteride (a 5-alpha-reductase inhibitor), and combination therapy.

Table 1: Patient Baseline Characteristics

This table outlines the baseline characteristics of the patient populations in the respective clinical trials. This context is crucial for the objective comparison of treatment outcomes.

Parameter	Fexapotide (Phase III Trials: NX02- 0017 & NX02- 0018)[1][2]	Tamsulosin (Monotherapy)	Finasteride (Monotherapy)	Combination (Tamsulosin + Finasteride)
Number of Patients	995	Varies by study	Varies by study	Varies by study
Age (years)	≥ 45	Varies by study	Varies by study	Varies by study
International Prostate Symptom Score (IPSS)	≥ 15 (Range in NX02-0018: 15- 35)[1][3]	Varies by study	Varies by study	Varies by study
Peak Urinary Flow Rate (Qmax, mL/sec)	< 15[1]	Varies by study	Varies by study	Varies by study
Prostate Volume (mL)	≥ 30 and ≤ 70	Varies by study	Varies by study	Varies by study

Table 2: Efficacy Outcomes - Change in IPSS

This table compares the change in the International Prostate Symptom Score (IPSS) from baseline after treatment. A negative value indicates an improvement in symptoms.

Treatment	Mean/Median Change in IPSS	Follow-up Duration	Comparator	Mean/Median Change in IPSS (Comparator)	p-value
Fexapotide	-5.2 (median)	Long-term (mean 3.58 years)	Placebo	-3.0 (median)	< 0.0001
Tamsulosin (0.4 mg)	-5.2 (mean)	26 weeks	Finasteride (5 mg)	-4.5 (mean)	0.055
Finasteride (5 mg)	-4.0 (mean)	6 years	Open-label	N/A	< 0.001
Combination (Tamsulosin 0.4 mg + Finasteride 5 mg)	-11.9 (mean)	12 months	Tamsulosin (0.4 mg)	-7.8 (mean)	< 0.01

Table 3: Efficacy Outcomes - Other Key Metrics

This table presents other important efficacy outcomes, including changes in urinary flow rate and the incidence of disease progression.

Treatment	Outcome Measure	Result	Comparator	Comparator Result	p-value
Fexapotide	Incidence of Acute Urinary Retention (AUR)	1.08%	Placebo	5.63%	0.0058
Fexapotide	Incidence of BPH-related Surgery	8.08% (at 3 years)	Oral BPH Medications	27.85% (at 3 years)	< 0.0001
Tamsulosin (0.4 mg)	Change in Qmax (mL/sec)	+2.3 (mean)	Finasteride (5 mg)	+0.7 (mean)	0.0007
Finasteride (5 mg)	Change in Qmax (mL/sec)	+2.9 (mean)	Open-label	N/A	< 0.001
Combination (Tamsulosin 0.4 mg + Finasteride 5 mg)	Change in Qmax (mL/sec)	+6.4 (mean)	Tamsulosin (0.4 mg)	+3.7 (mean)	0.03

Experimental Protocols

Fexapotide Administration Protocol

The administration of **Fexapotide** is a minimally invasive procedure performed in a clinical setting. The following is a detailed methodology based on the protocols of the Phase III clinical trials:

Patient Preparation:

- Informed consent is obtained from the patient.
- A pre-procedure assessment, including medical history, physical examination, and baseline measurements (IPSS, Qmax, prostate volume via TRUS), is conducted.

- Prophylactic antibiotics are administered to reduce the risk of infection.
- An enema may be administered on the day of the procedure to cleanse the rectum.

Procedure:

- The patient is placed in the left lateral decubitus position.
- A local anesthetic, typically lidocaine gel, is instilled into the rectum. A periprostatic nerve block may also be performed.
- A transrectal ultrasound (TRUS) probe is inserted into the rectum to visualize the prostate gland.
- **Fexapotide** trifluate is reconstituted to a 2.5 mg dose in 10 mL of sterile phosphate-buffered saline.
- Using a 22-gauge needle guided by the TRUS, 5 mL of the **Fexapotide** solution is injected into the transition zone of each prostatic lobe.
- The needle is withdrawn, and the procedure is complete. The entire procedure typically takes 5-10 minutes.

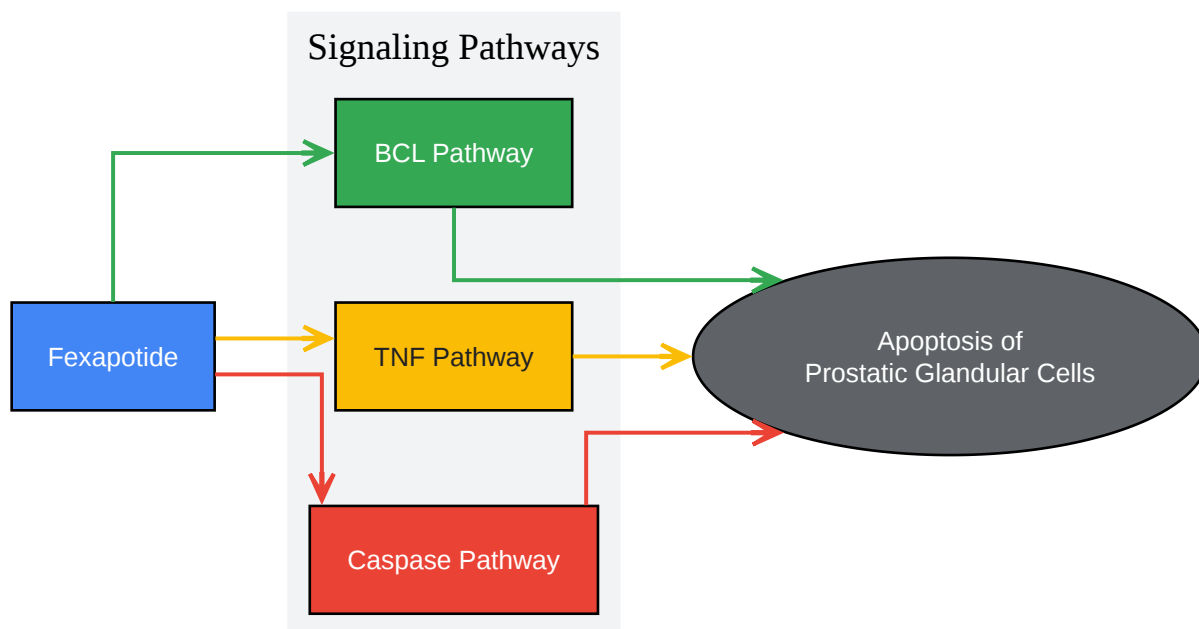
Post-Procedure:

- The patient is monitored for a short period for any immediate adverse effects.
- Post-procedure instructions are provided, including the continuation of antibiotics and advice on managing potential minor side effects such as transient hematuria or hematospermia.

Visualizations

Fexapotide's Proposed Mechanism of Action

Fexapotide is believed to induce apoptosis (programmed cell death) in prostatic glandular cells through the activation of several key signaling pathways.

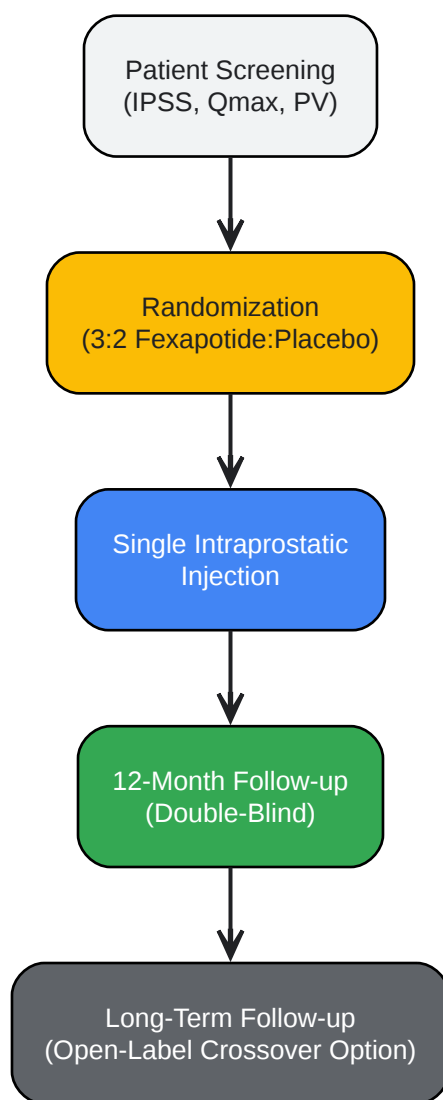


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Caption: **Fexapotide** activates Caspase, TNF, and BCL pathways to induce apoptosis.

Fexapotide Clinical Trial Workflow

The Phase III clinical trials for **Fexapotide** followed a structured workflow from patient screening to long-term follow-up.

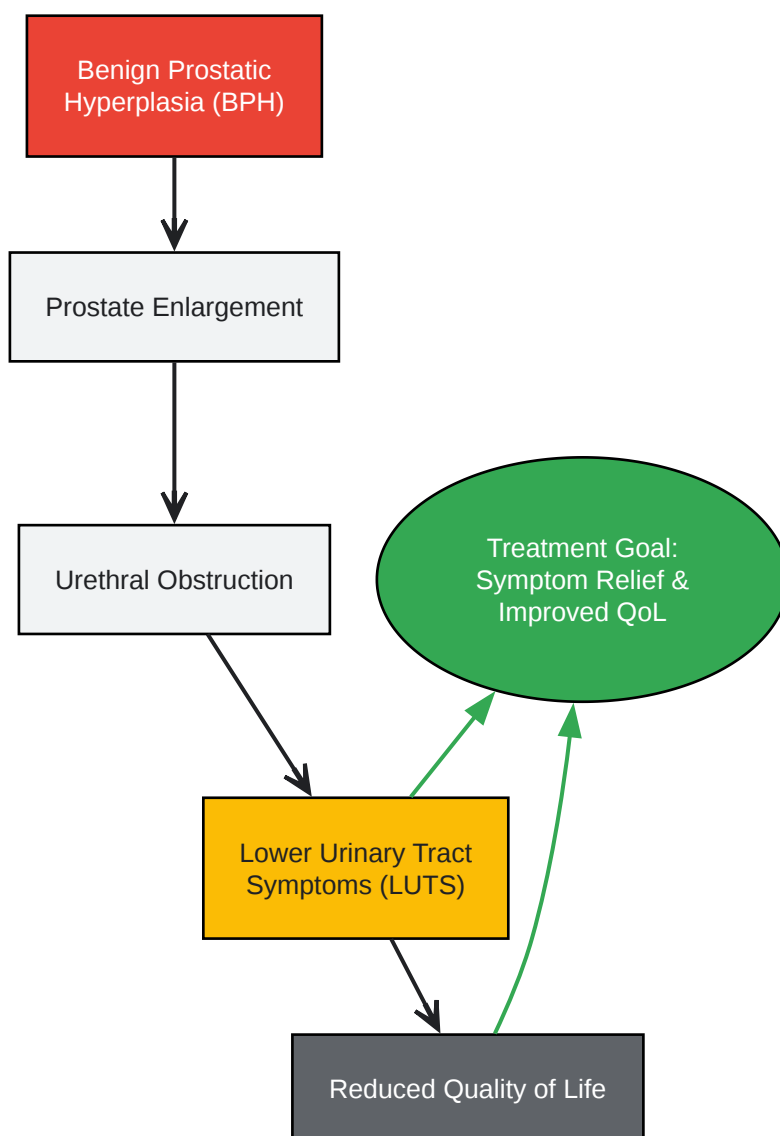


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Caption: Workflow of **Fexapotide** Phase III clinical trials.

Logical Relationship of BPH Treatment Goals

The treatment of BPH aims to address the underlying pathophysiology to achieve desired clinical outcomes.



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Caption: The relationship between BPH pathophysiology and treatment objectives.

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- To cite this document: BenchChem. [Fexapotide in Benign Prostatic Hyperplasia: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3062901#statistical-analysis-of-fexapotide-clinical-trial-data>]

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